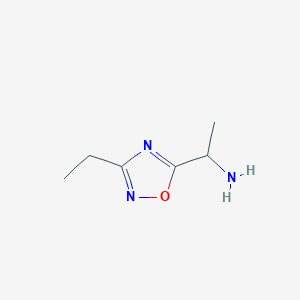

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. chemicalbook.comsigmaaldrich.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic fragment. chemicalbook.comnih.gov This prevalence is due to the unique properties that heteroatoms, such as nitrogen, oxygen, and sulfur, impart to the molecular structure. These atoms can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for interactions with biological targets like proteins and nucleic acids. nih.govsigmaaldrich.com

The structural diversity of heterocyclic scaffolds provides medicinal chemists with a vast chemical space to explore when designing new therapeutic agents. sigmaaldrich.com By making subtle modifications to the heterocyclic core, researchers can fine-tune the pharmacological properties of a compound to enhance its efficacy and reduce off-target effects. sigmaaldrich.com This adaptability has made heterocyclic chemistry a cornerstone of drug discovery, leading to the development of numerous treatments for a wide array of diseases. chemicalbook.comuni.lu

The 1,2,4-Oxadiazole (B8745197) Moiety as a Privileged Structure in Contemporary Research

Among the vast family of heterocycles, the 1,2,4-oxadiazole ring has gained recognition as a "privileged structure." This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets, making them versatile starting points for drug development. amadischem.comresearchgate.net The 1,2,4-oxadiazole is a five-membered ring containing one oxygen and two nitrogen atoms. mdpi.com This arrangement of heteroatoms provides a unique combination of electronic properties and structural rigidity.

The utility of the 1,2,4-oxadiazole scaffold is demonstrated by its presence in a number of approved drugs and investigational compounds. nih.govsigmaaldrich.com Its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. amadischem.comsigmaaldrich.com This wide range of activities underscores the potential of the 1,2,4-oxadiazole core to be adapted for various therapeutic applications. nih.gov

Bioisosteric Potential and Enhanced Metabolic Stability of Oxadiazole Systems in Biological Environments

Amide and ester groups are common in biologically active molecules but can be susceptible to hydrolysis by enzymes in the body, leading to rapid metabolism and clearance. The 1,2,4-oxadiazole ring, being more resistant to such enzymatic degradation, can enhance the metabolic stability of a drug candidate. nih.govijpsjournal.com This improved stability can lead to a longer duration of action and better bioavailability. The combination of its electronic properties and resistance to degradation makes the oxadiazole ring a valuable tool for optimizing drug-like properties. ijpsjournal.com

Overview of Research Trajectories for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine and Related Oxadiazole Derivatives

Currently, there is a lack of published research specifically investigating the biological activities of This compound . However, based on the extensive research into related 1,2,4-oxadiazole derivatives, several potential research avenues can be proposed.

The primary amine group in This compound provides a key point for interaction with biological targets and for further chemical modification. Research on analogous compounds suggests that this amine could be crucial for binding to enzymes or receptors. For instance, studies on other amino-substituted oxadiazoles (B1248032) have explored their potential as inhibitors of various enzymes.

Future research on This compound could involve its synthesis and subsequent screening against a panel of biological targets known to interact with amino-heterocyclic compounds. This could include, but is not limited to, kinases, proteases, and G-protein coupled receptors. Furthermore, the synthesis of a library of derivatives, by modifying the ethyl group or the ethanamine side chain, could help to establish structure-activity relationships and identify compounds with potent and selective biological effects.

The known metabolic stability of the 1,2,4-oxadiazole ring suggests that any discovered biological activity of This compound might be paired with favorable pharmacokinetic properties, making it an interesting candidate for further preclinical development.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride |

| 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine |

| 1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |

| 1-(3-But-3-en-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |

| 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |

| 1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride |

| 3-ethyl-1,2,4-oxadiazol-5-amine |

| 1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |

| N-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine |

| N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |

| (3-ethyl-1,2,4-oxadiazol-5-yl)methanol |

| 1-(5-Ethyl-1,3-thiazol-2-yl)ethanamine |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | ChemicalBook chemicalbook.com |

| Molecular Weight | 141.17 g/mol | ChemicalBook chemicalbook.com |

| IUPAC Name | 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | ChemicalBook chemicalbook.com |

| Trifluoroacetate Salt Molecular Formula | C₈H₁₂F₃N₃O₃ | Sigma-Aldrich sigmaaldrich.com |

| Trifluoroacetate Salt Molecular Weight | 255.19 g/mol | Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOVGJQTNKAODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethyl 1,2,4 Oxadiazol 5 Yl Ethanamine and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The assembly of the 1,2,4-oxadiazole core can be accomplished through several reliable synthetic routes, each with distinct advantages.

The most conventional and widely utilized strategy for synthesizing 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. researchgate.netresearchgate.netresearchgate.net This process generally consists of two main steps: the O-acylation of an amidoxime (B1450833) followed by an intramolecular cyclodehydration to form the heterocyclic ring. nih.govmdpi.comacs.org

The initial O-acylation can be achieved by reacting an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. mdpi.comacs.orgias.ac.in Alternatively, direct condensation with a carboxylic acid is frequently employed, facilitated by a wide range of peptide coupling reagents. tandfonline.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime. mdpi.com The resulting O-acylamidoxime intermediate can then be isolated or, in many modern procedures, cyclized in situ by heating or through the use of a catalyst. tandfonline.comnih.gov Various activating agents and reaction conditions have been developed to streamline this process, often in one-pot procedures. tandfonline.comresearchgate.net

| Coupling/Activating Agent | Description | Reference |

|---|---|---|

| EDC/HOBt | Standard peptide coupling reagents used to activate carboxylic acids for reaction with amidoximes, often allowing for a high-yielding, one-pot synthesis. | tandfonline.comresearchgate.net |

| CDI (Carbonyldiimidazole) | An activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids, particularly effective in NaOH/DMSO medium. | mdpi.comresearchgate.net |

| TBTU | Used as an activating agent for the carboxylic acid function, enabling the O-acylation step in a one-pot procedure. | researchgate.net |

| PS-Carbodiimide/HOBt | A polymer-supported reagent combination that facilitates the reaction and simplifies purification, often used with microwave heating to reduce reaction times. | acs.org |

| Vilsmeier Reagent | Activates both the carboxylic acid for O-acylation and the O-acylamidoxime intermediate for cyclocondensation, enabling a one-pot reaction at room temperature. | nih.govnih.gov |

A distinct and powerful approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govnih.govresearchgate.net This [3+2] cycloaddition is a highly efficient method for forming the five-membered heterocyclic ring. acs.orgchem-station.com

Nitrile oxides are reactive intermediates that can be generated in situ from various precursors, most commonly through the dehydration of aldoximes. mdpi.com Other methods include the dehydration of α-nitroketones. organic-chemistry.org Once formed, the nitrile oxide rapidly reacts with a nitrile substrate to yield the 3,5-disubstituted 1,2,4-oxadiazole. acs.orgorganic-chemistry.org This strategy is particularly valuable for its ability to construct the ring in a single, concerted step from two different nitrile-containing components.

Modern synthetic chemistry has introduced transition metal catalysis as a means to construct the 1,2,4-oxadiazole scaffold under mild conditions. nih.gov Copper-catalyzed reactions have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes in a one-step cascade reaction. nih.gov While the use of copper(II) oxide nanoparticles has been documented as an effective catalyst for N-arylation reactions and the synthesis of related oxazole (B20620) heterocycles, its direct application in 1,2,4-oxadiazole ring formation is an area of ongoing research. thieme-connect.comjsynthchem.comacs.org

Palladium catalysis has also proven effective. tandfonline.com A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the palladium-catalyzed carbonylation and cyclization of diaryliodonium salts with amidoximes. tandfonline.com This method involves the formation of an O-acylation product under a carbon monoxide atmosphere, which then undergoes rapid intramolecular cyclodehydration. tandfonline.com

Oxidative cyclization represents another contemporary strategy for forming the 1,2,4-oxadiazole ring. These methods utilize an oxidizing agent to facilitate the crucial C–O or N–O bond formation during the ring-closing step.

Molecular iodine (I₂) is an effective reagent for promoting the synthesis of oxadiazoles (B1248032). nih.govacs.org For instance, the reaction of N-benzyl amidoximes can be oxidized using an I₂/K₂CO₃ system to yield the corresponding 1,2,4-oxadiazole. nih.gov Similarly, hypervalent iodine compounds, such as phenyliodine diacetate (PIDA) or PhI(OAc)₂, are widely used as mild and efficient oxidants. nih.govchim.itmdpi.com They can be used to cyclize N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. nih.gov Stoichiometric or catalytic amounts of hypervalent iodine reagents can also facilitate the oxidative cycloaddition of aldoximes with nitriles to produce 1,2,4-oxadiazoles. researchgate.net

Functionalization Strategies for the Ethanamine Side Chain of 1,2,4-Oxadiazole Derivatives

The synthesis of the specific target molecule, 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine, involves the presence of an ethanamine side chain at the C5 position of the oxadiazole ring. This side chain can be introduced using a precursor that already contains the protected amine functionality.

A common and effective strategy involves using N-protected α-amino acids, such as N-Boc-alanine or N-Cbz-alanine, as the carboxylic acid component in the amidoxime-based cyclization described in section 2.1.1. rsc.org The reaction of an N-protected amino acid with an amidoxime, followed by cyclization, installs the protected ethanamine side chain onto the 1,2,4-oxadiazole core. The protecting group (e.g., Boc or Cbz) can then be removed under standard deprotection conditions to yield the free primary amine of the ethanamine side chain.

Once the 1-(1,2,4-oxadiazol-5-yl)ethanamine (B13265664) scaffold is formed, the primary amine group serves as a handle for further functionalization. Standard amine chemistry can be applied, such as acylation with acyl chlorides or alkylation with alkyl halides, to generate a diverse library of analogues. The synthesis of various carbamate (B1207046) derivatives from this amine has been demonstrated, highlighting the versatility of this functional group for creating structural diversity. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Oxadiazole Derivatives (e.g., one-pot procedures, solvent-free conditions, microwave irradiation)

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient methods for synthesizing 1,2,4-oxadiazole derivatives. nih.govmdpi.comresearchgate.net These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Key green strategies include:

Microwave Irradiation: The use of microwave heating can dramatically accelerate reaction rates, often reducing reaction times from many hours to just a few minutes. acs.orgnih.govclockss.org This technique frequently leads to higher product yields and purities compared to conventional heating. acs.orgresearchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," is a core green chemistry principle. researchgate.netclockss.org Several protocols for 1,2,4-oxadiazole synthesis, often assisted by microwave irradiation, have been successfully implemented under solvent-free conditions. researchgate.netorganic-chemistry.org

Use of Heterogeneous/Reusable Catalysts: Employing solid-supported catalysts, such as graphene oxide or reusable nanoparticles, simplifies product purification (often requiring only filtration) and allows for the catalyst to be recovered and used in subsequent reactions, reducing cost and waste. nih.govthieme-connect.com

| Green Approach | Description | Examples/References |

|---|---|---|

| One-Pot Synthesis | Combines amidoxime formation, O-acylation, and cyclization in a single reaction vessel. | From nitriles, aldehydes, and hydroxylamine (B1172632) rsc.org; from carboxylic acids and amidoximes. tandfonline.comacs.org |

| Microwave Irradiation | Reduces reaction times from hours to minutes and often improves yields. | Used with polymer-supported reagents acs.org; for one-pot, three-component synthesis under solvent-free conditions. researchgate.netjmaterenvironsci.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often on a solid support or with microwave assistance. | Reaction of nitriles, hydroxylamine, and Meldrum's acid organic-chemistry.org; one-pot synthesis from amidoximes and acyl chlorides. clockss.org |

| Heterogeneous Catalysis | Use of solid, reusable catalysts like graphene oxide (GO) or nanoparticles simplifies workup and reduces waste. | GO as a metal-free carbocatalyst nih.gov; Copper(II) oxide nanoparticles. thieme-connect.com |

Stereoselective Synthesis of Chiral this compound Analogues

The generation of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can profoundly influence its biological activity. The synthesis of chiral analogues of this compound, where the stereocenter is located at the carbon atom bearing the amino group, can be approached through several strategic pathways. These methods often rely on the use of chiral starting materials or chiral catalysts to direct the formation of the desired stereoisomer.

One established strategy involves the use of naturally occurring chiral building blocks. For instance, α-amino acids serve as readily available sources of chirality. A convenient, one-pot protocol has been developed for the synthesis of α-amino acid-derived 1,2,4-oxadiazoles, yielding the products in good yields and relatively short reaction times. organic-chemistry.org This approach typically involves the coupling of an N-protected amino acid with an amidoxime, followed by cyclodehydration to form the 1,2,4-oxadiazole ring, with the original stereochemistry of the amino acid being preserved.

Another powerful technique is the use of chiral auxiliaries or chiral catalysts. Research into monoterpene-based 1,2,4-oxadiazoles demonstrates the utility of this concept. nih.govresearchgate.net In these syntheses, optically active monoterpenes, such as (−)-myrtenal, are used as starting materials. nih.govresearchgate.net The inherent chirality of the monoterpene backbone directs the stereochemical outcome of subsequent reactions. For example, 1,2,4-oxadiazoles can be prepared from α,β-unsaturated carboxylic acids derived from these terpenes. nih.govresearchgate.net The process involves creating O-acylamidoxime intermediates which then undergo cyclization. nih.govresearchgate.net Furthermore, highly stereospecific reactions, such as dihydroxylation using an Osmium tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) system, can be employed to introduce new chiral centers with high control. nih.govresearchgate.net These diol products have been explored as chiral catalysts themselves in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govresearchgate.net

The synthesis of chiral 1,2,4-oxadiazole peptidomimetics also provides insight into creating these analogues. acs.org Such methods highlight the integration of the 1,2,4-oxadiazole scaffold into peptide-like structures, where control of stereochemistry is paramount.

| Method | Chiral Source/Catalyst | Key Features | Reference |

| Amino Acid Derivatization | L- or D-Amino Acids | One-pot protocol, good yields, preservation of stereochemistry. | organic-chemistry.org |

| Monoterpene-Based Synthesis | (−)-Myrtenal, (−)-2-Carene-3-aldehyde | Use of natural chiral pool, stereospecific dihydroxylation (OsO₄/NMO). | nih.govresearchgate.net |

| Chiral Peptidomimetics | Heteroaroyl Monopeptides | Formation of peptide-like structures with controlled stereocenters. | acs.org |

Recent Advances in Scalable Synthesis of 1,2,4-Oxadiazole Scaffolds

The development of efficient and scalable synthetic methods is crucial for the transition of a compound from laboratory-scale research to industrial production. For the 1,2,4-oxadiazole core, significant progress has been made in creating robust and high-throughput synthetic protocols.

Continuous Flow Synthesis: A major advancement in scalable synthesis is the use of microreactors or continuous flow systems. nih.govresearchgate.net These systems allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for exothermic or high-temperature reactions. nih.gov A general method has been described for producing bis-substituted 1,2,4-oxadiazoles in a sequence of three microreactors, achieving reaction times of around 30 minutes. nih.gov This process involves reacting an arylnitrile with hydroxylamine hydrochloride at high temperature (150 °C) to form the amidoxime in situ, which is then coupled with an electrophile and cyclized at an even higher temperature (200 °C) in the final reactor. nih.gov This high-throughput methodology is suitable for the rapid generation of chemical libraries. researchgate.net

One-Pot and Parallel Synthesis: One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. acs.org A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, enabling the creation of large compound libraries. acs.org This three-step procedure involves the in-situ generation of an amidoxime, its condensation with a carboxylic acid to form an O-acylamidoxime, and subsequent cyclodehydration. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov A fast and efficient strategy for constructing the 1,2,4-oxadiazole ring involves a microwave-assisted reaction on a silica-supported system. nih.gov This method can significantly reduce reaction times compared to conventional heating. For example, the synthesis of chromeno oxadiazoles has been achieved under microwave irradiation. rjptonline.org

Room Temperature Synthesis: Developing reactions that proceed at room temperature is highly desirable for large-scale synthesis as it reduces energy consumption and simplifies the required equipment. The use of a superbase system, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), facilitates the condensation of esters and amidoximes into 1,2,4-oxadiazoles at room temperature. mdpi.com This method is applicable to a broad spectrum of substrates. mdpi.com Similarly, the reaction of cinnamic acids with amidoximes in the presence of potassium hydroxide in dimethylacetamide (KOH/DMA) also proceeds at room temperature to yield the final heterocycles. mdpi.com

| Synthetic Approach | Key Conditions/Reagents | Advantages | References |

| Continuous Flow | Microreactors, High Temp. (150-200 °C) | Rapid (~30 min), high-throughput, precise control, scalable. | nih.govresearchgate.net |

| One-Pot Synthesis | Parallel chemistry setup | High success rate, efficient for library synthesis, reduced waste. | acs.org |

| Microwave-Assisted | Silica-gel support, Microwave irradiation | Fast, efficient, reduced reaction times. | nih.govrjptonline.org |

| Room Temperature | MOH/DMSO (M=Li, Na, K), KOH/DMA | Energy efficient, mild conditions, suitable for large scale. | mdpi.com |

These advanced synthetic methodologies underscore the ongoing efforts to make the synthesis of 1,2,4-oxadiazole derivatives, including analogues of this compound, more efficient, cost-effective, and environmentally benign.

Molecular and Cellular Mechanistic Studies of 1 3 Ethyl 1,2,4 Oxadiazol 5 Yl Ethanamine Derivatives

Investigation of Molecular Targets and Ligand-Receptor Interactions

Derivatives of 1,2,4-oxadiazole (B8745197) are capable of interacting with a wide array of biological targets, a characteristic attributed to the physicochemical properties of the oxadiazole ring, which facilitates non-covalent interactions with enzymes and receptors. mdpi.com

One key area of investigation has been their role as modulators of sphingosine-1-phosphate (S1P) receptors. google.com S1P is a critical signaling lipid involved in numerous cellular processes, and its receptors are important therapeutic targets. nih.gov Bicyclic aryl 1,2,4-oxadiazole derivatives, for instance, have been specifically developed as S1P receptor modulators. google.com

Another significant target for this class of compounds is the acetylcholine (B1216132) receptor. In studies aimed at developing new nematicides, 1,2,4-oxadiazole derivatives were found to exert their effect by impacting the acetylcholine receptor of the nematode Bursaphelenchus xylophilus. mdpi.com This interaction disrupts nerve impulse transmission, leading to the death of the organism. mdpi.com

Furthermore, 1,2,4-oxadiazole derivatives have been designed to interact with kinase enzymes. Specific derivatives have shown inhibitory activity against lipid kinases like PI3Ks and receptor tyrosine kinases such as RET. nih.gov The binding of these compounds to the kinase domain can block downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RET/ERK pathways. nih.gov

In the context of immunotherapy, certain 1,2,4-oxadiazole derivatives have been shown to target tumor-associated macrophages (TAMs). One such derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, promotes the polarization of macrophages to the anti-tumoral M1 phenotype, highlighting its potential as an immunotherapeutic agent. nih.gov The hydrophilic and electron-donating properties of the oxadiazole ring are thought to be crucial for these binding interactions with various biomolecules. mdpi.com

Enzymatic Inhibition or Modulation by 1,2,4-Oxadiazole Ethanamine Derivatives (e.g., acetylcholinesterase, sphingosine (B13886) kinase)

The structural versatility of the 1,2,4-oxadiazole scaffold has enabled its development as a potent inhibitor of various enzymes critical in disease pathogenesis.

Cholinesterase Inhibition: In the context of Alzheimer's disease, where the enzyme acetylcholinesterase (AChE) plays a key role in the breakdown of the neurotransmitter acetylcholine, 1,2,4-oxadiazole derivatives have been explored as inhibitors. nih.govnih.gov A series of N-benzylpiperidine-based 1,2,4-oxadiazole compounds were designed based on the structure of the known AChE inhibitor, donepezil. nih.govresearchgate.net While some of these compounds showed moderate activity against AChE, many exhibited significant and selective inhibitory activity against butyrylcholinesterase (BuChE), an enzyme that also plays a role in cholinergic neurotransmission, particularly in the later stages of Alzheimer's disease. nih.govresearchgate.net For example, compound 6n from one study was identified as a potent and selective BuChE inhibitor. nih.gov Molecular docking studies revealed that this compound fits well into the active site of the BuChE enzyme, forming key lipophilic and hydrogen bond interactions. nih.govresearchgate.net

Table 1: Butyrylcholinesterase (BuChE) Inhibition by Select 1,2,4-Oxadiazole Derivatives

| Compound | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) | Reference |

|---|---|---|---|

| 6b | 9.81 | > 10.19 | nih.gov |

| 6n | 5.07 | > 19.72 | nih.gov |

| Donepezil (Standard) | - | - | nih.gov |

Data sourced from a study on N-benzylpiperidine-based 1,2,4-oxadiazole derivatives.

Sphingosine Kinase Inhibition: Sphingosine kinases (SphK1 and SphK2) are enzymes that produce the signaling lipid S1P and are implicated in cancer and inflammation. nih.gov The 1,2,4-oxadiazole moiety has been successfully incorporated into amidine-based inhibitor scaffolds to improve metabolic stability while maintaining high potency and selectivity for SphK1. nih.gov The specific isomer of the oxadiazole ring is crucial; studies have shown that potency and selectivity vary significantly between 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) structures within the same inhibitor scaffold. nih.gov Molecular dynamics simulations suggest that the 1,2,4-oxadiazole ring in highly potent inhibitors like compound 11g experiences minimal repulsive interactions within the SphK1 active site, contributing to its enhanced inhibitory profile and remarkable selectivity (705-fold) over SphK2. nih.gov Other research has focused on converting SphK1-selective inhibitors into dual or SphK2-selective inhibitors by modifying the inhibitor's structure, where the 1,2,4-oxadiazole ring remains a key feature of the scaffold. nih.gov

Intracellular Signaling Pathway Modulation by Oxadiazole Analogues

Derivatives of 1,2,4-oxadiazole can exert their cellular effects by modulating key intracellular signaling pathways that regulate cell growth, proliferation, and survival.

One of the prominent pathways affected is the PI3K/AKT pathway. This pathway is frequently overactive in cancer, promoting cell survival and proliferation. A 1,3,4-oxadiazole derivative, AZD8835 , was developed as a potent inhibitor of PI3Kα and PI3Kβ, effectively blocking the downstream signaling cascade. nih.gov

In studies on pancreatic cancer, 1,2,4-oxadiazole analogues of the marine alkaloid topsentin (B55745) were found to affect proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. researchgate.net These compounds minimized cell migration by impacting key signaling molecules like SNAIL-1/2 and metalloproteinase-9. researchgate.net

Furthermore, certain 1,2,4-oxadiazole derivatives have demonstrated the ability to modulate the NF-κB signaling pathway, which is involved in inflammation and immunity. researchgate.net In the context of cancer immunotherapy, a 1,2,4-oxadiazole derivative was shown to induce the production of the pro-inflammatory cytokine TNF-α and polarize macrophages towards an M1 phenotype, suggesting activation of immune-stimulatory signaling pathways. nih.gov This effect was synergistic with other stimuli, leading to enhanced M1 polarization and TNF-α production. nih.gov

RET signaling pathways, crucial in certain types of cancer, have also been targeted. A 1,2,4-oxadiazole derivative was found to completely abolish the phosphorylation of the RET protein and its key downstream effectors, STAT3 and ERK, at a concentration of 1 µM. nih.gov

In Vitro Biological Activity Profiling and Cellular Assays (e.g., cytotoxicity in cancer cell lines, antimicrobial activity against bacterial and fungal strains)

The therapeutic potential of 1,2,4-oxadiazole ethanamine derivatives and their analogues has been extensively evaluated through a variety of in vitro biological assays.

Anticancer Cytotoxicity: These compounds have demonstrated significant antiproliferative effects across a range of cancer cell lines. In one study, caffeic and ferulic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids were synthesized and tested against glioblastoma (GBM) cell lines. nih.govresearchgate.net A 1,2,4-oxadiazole derivative (compound 1 ) showed potent activity against U87, T98G, and LN229 GBM cells without being toxic to healthy human mesenchymal stem cells. nih.govresearchgate.net Another study on 1,3,4-oxadiazole derivatives identified several compounds with potent cytotoxicity against A549 (lung), HeLa (cervical), and Hep-2 (larynx) cancer cell lines, while showing lower toxicity to normal cell lines. sci-hub.sedocumentsdelivered.com The mechanism of cytotoxicity for some of these derivatives was determined to be the induction of apoptosis via the intrinsic mitochondrial pathway. sci-hub.sedocumentsdelivered.com

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Select Oxadiazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1 (1,2,4-oxadiazole) | U87 (Glioblastoma) | 60.3 | nih.gov |

| Compound 1 (1,2,4-oxadiazole) | T98G (Glioblastoma) | 39.2 | nih.gov |

| Compound 1 (1,2,4-oxadiazole) | LN229 (Glioblastoma) | 80.4 | nih.gov |

| AMK OX-8 (1,3,4-oxadiazole) | A549 (Lung) | 25.04 | sci-hub.se |

| AMK OX-9 (1,3,4-oxadiazole) | A549 (Lung) | 20.73 | sci-hub.se |

| AMK OX-12 (1,3,4-oxadiazole) | Hep-2 (Larynx) | 0.0007 (at 72h) | sci-hub.se |

| Derivative 2 (1,2,4-oxadiazole) | B16-F10 (Melanoma) | - (Selective) | nih.gov |

Antimicrobial Activity: The oxadiazole scaffold is also a promising framework for the development of new antimicrobial agents. nih.gov Both 1,2,4- and 1,3,4-oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. nih.govmdpi.com For example, a study synthesizing 2,5-disubstituted-1,3,4-thiadiazoles linked to a 1,3,4-oxadiazole moiety found that the resulting compounds exhibited good to moderate activity against various bacterial and fungal strains. mdpi.com Specifically, 2-amino-1,3,4-oxadiazole derivatives showed potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 8–16 μg/mL. mdpi.com Another review highlights that many 1,3,4-oxadiazole derivatives show activity against a broad spectrum of microbes, including resistant strains like MRSA, with potencies sometimes exceeding that of reference antibiotics like vancomycin. nih.gov

Comparative Mechanistic Studies with Related Oxadiazole Structures

The biological activity of oxadiazole derivatives is highly dependent on the specific arrangement of atoms within the five-membered ring. Comparative studies of oxadiazole isomers—primarily 1,2,4-oxadiazole and 1,3,4-oxadiazole—have been crucial in understanding structure-activity relationships (SAR).

For instance, in the development of sphingosine kinase inhibitors, the choice of oxadiazole isomer was found to be critical for both potency and selectivity. nih.gov While both 1,2,4- and 1,3,4-oxadiazole moieties were incorporated into inhibitor designs to enhance metabolic stability, the resulting compounds showed significant differences in their activity against SphK1 and SphK2. nih.gov This highlights that even a subtle change in the heteroatom position within the ring can dramatically alter the molecule's interaction with the target's binding site.

Similarly, a comparative study of caffeic and ferulic acid-based oxadiazole hybrids against glioblastoma cell lines found that the most potent compound from the 1,2,4-oxadiazole series (compound 1 ) and the most potent from the 1,3,4-oxadiazole series (compound 5 ) had distinct inhibitory profiles. nih.govresearchgate.net This suggests that the two isomeric scaffolds may engage with cellular targets differently, even when appended with identical substituent groups.

The chemical reactivity and aromaticity also differ between isomers. The 1,2,4-oxadiazole ring is considered among the least aromatic of the five-membered heterocyclic systems and possesses a labile O-N bond, which makes it prone to thermal or photochemical rearrangements. psu.edu In contrast, the 1,3,4-oxadiazole ring is also thermally stable but exhibits different electronic properties and reactivity patterns, such as being susceptible to hydrolysis under acidic or basic conditions. mdpi.com These intrinsic chemical differences underpin the distinct biological and mechanistic profiles observed between the isomers. nih.gov

Structure Activity Relationship Sar and Rational Design of 1 3 Ethyl 1,2,4 Oxadiazol 5 Yl Ethanamine Derivatives

Impact of Substituents on Biological Activity and Selectivity (e.g., ethyl group variation, position of substituents)

While specific data for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is limited, general SAR principles for 1,2,4-oxadiazoles indicate that variations in substituents at both the C3 and C5 positions significantly impact biological activity.

Variation of the Ethyl Group (C3-Position): Altering the length and branching of the alkyl chain at the 3-position can modulate the lipophilicity and steric bulk of the molecule. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, isopropyl, butyl) alkyl groups would be a standard approach to probe the size of the binding pocket in this region. The introduction of cyclic or aromatic groups in place of the ethyl group would explore the potential for additional hydrophobic or pi-stacking interactions.

Variation of the Ethanamine Group (C5-Position): The ethanamine substituent at the 5-position is a key determinant of activity. Modifications to this group would be critical for optimizing interactions with a target. This could include:

Alkylation of the amine: Introducing methyl or ethyl groups to the amine could alter its hydrogen bonding capacity and basicity.

Varying the alkyl chain length: Changing the ethanamine to a methanamine or propanamine would alter the distance between the oxadiazole core and the basic amine, which can be crucial for proper orientation within a binding site.

Positional Isomerism: Moving the amine functionality along the alkyl chain would also impact the geometry of the molecule.

Table 1: Hypothetical Impact of Substituent Variation on Biological Activity

| Position | Original Substituent | Variation | Potential Impact on Activity |

|---|---|---|---|

| C3 | Ethyl | Methyl | Decrease in lipophilicity, may improve solubility. |

| C3 | Ethyl | Isopropyl | Increase in steric bulk, may improve or decrease binding. |

| C3 | Ethyl | Phenyl | Introduction of aromatic interactions, significant change in properties. |

| C5 | Ethanamine | Methanamine | Shorter linker, may alter binding geometry. |

| C5 | Ethanamine | N-methylethanamine | Reduced hydrogen bond donor capacity, increased lipophilicity. |

Isosteric and Bioisosteric Replacements for Enhanced Potency or Specificity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. For the this compound scaffold, several bioisosteric replacements could be considered:

Oxadiazole Ring: The 1,2,4-oxadiazole (B8745197) ring can be replaced by other five-membered heterocycles such as 1,3,4-oxadiazole (B1194373), isoxazole, or triazole to modulate electronic properties and metabolic stability. researchgate.net

Ethanamine Moiety: The primary amine of the ethanamine group is a key interaction point. It could be replaced with other basic groups like a guanidine (B92328) or a small heterocyclic amine (e.g., piperidine, morpholine) to alter basicity and hydrogen bonding patterns. The entire ethanamine side chain could also be replaced with a more constrained cyclic amine to improve binding affinity by reducing the entropic penalty upon binding.

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Altered electronic distribution and metabolic stability. |

| 1,2,4-Oxadiazole | Triazole | Introduction of an additional hydrogen bond donor/acceptor. |

| Primary Amine | Guanidine | Increased basicity and potential for more hydrogen bonds. |

Design and Synthesis of Focused Libraries of this compound Analogues

The systematic exploration of SAR requires the synthesis of focused libraries of analogues. A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclization. nih.gov For the target scaffold, a library could be generated by reacting propionamidoxime with a variety of N-protected amino acids or their activated derivatives. Subsequent deprotection would yield the desired ethanamine analogues. Combinatorial chemistry approaches could be employed to rapidly generate a diverse set of compounds for screening.

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known crystal structure of a biological target, ligand-based drug design would be the primary approach. This involves building a pharmacophore model based on the key structural features of this compound, assuming it has some known biological activity. This model would typically include a hydrogen bond donor (the amine), hydrogen bond acceptors (the oxadiazole nitrogens and oxygen), and a hydrophobic feature (the ethyl group). This pharmacophore model could then be used to search virtual databases for other compounds with similar features.

If a biological target is identified and its three-dimensional structure is known, structure-based drug design becomes a powerful tool. Molecular docking studies could be performed to predict the binding mode of this compound within the active site of the target. nih.gov This information would guide the design of new analogues with improved complementarity to the binding pocket, leading to enhanced potency and selectivity. For example, if the ethyl group is situated in a small hydrophobic pocket, analogues with larger alkyl groups might be designed to better fill that space. If the amine group is shown to form a key hydrogen bond, modifications could be made to optimize this interaction.

Advanced Analytical and Spectroscopic Characterization of 1 3 Ethyl 1,2,4 Oxadiazol 5 Yl Ethanamine and Its Research Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the determination of a unique molecular formula. For 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine, HRMS would be used to verify the expected molecular formula, C₆H₁₁N₃O.

The technique differentiates the target compound from other potential molecules with the same nominal mass but different elemental compositions. The exact mass is calculated based on the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured mass is then compared to the calculated theoretical mass. A close match provides strong evidence for the correct product. For instance, in the characterization of similar heterocyclic compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, HRMS was used to confirm the protonated molecule [M+H]⁺, with a calculated mass of 179.0927 and a found mass of 179.0930, validating its elemental composition. mdpi.com

HRMS is also a powerful technique for assessing sample purity. The presence of impurities would be indicated by additional peaks in the mass spectrum, whose exact masses could be used to identify their molecular formulas and infer their structures, often corresponding to starting materials, by-products, or degradation products.

Table 1: Predicted HRMS Data for this compound and Related Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₂N₃O⁺ | 142.0975 |

| [M+Na]⁺ | C₆H₁₁N₃ONa⁺ | 164.0794 |

| [M-H]⁻ | C₆H₁₀N₃O⁻ | 140.0830 |

Data is predictive and serves as an example of expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for each unique proton. The ethyl group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The ethanamine moiety would exhibit a doublet for the methyl protons and a quartet for the methine proton (CH). The amine protons (NH₂) might appear as a broad singlet. The chemical shift (δ) of each signal provides insight into the electronic environment of the protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals corresponding to the two carbons of the ethyl group, the two carbons of the ethanamine group, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring would be expected. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic of the heterocyclic structure. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the ethyl and ethanamine fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). These correlations are crucial for unambiguously assigning all proton and carbon signals and confirming the final structure, including how the ethyl and ethanamine substituents are attached to the oxadiazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxadiazole C3 | - | ~168 |

| Oxadiazole C5 | - | ~175 |

| Ethyl CH₂ | ~2.8 (q) | ~20 |

| Ethyl CH₃ | ~1.3 (t) | ~11 |

| Ethanamine CH | ~4.5 (q) | ~45 |

| Ethanamine CH₃ | ~1.6 (d) | ~20 |

| Ethanamine NH₂ | ~2.0 (br s) | - |

Data is predictive and based on typical values for similar structural motifs. Coupling patterns are indicated in parentheses (q=quartet, t=triplet, d=doublet, br s=broad singlet).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. currentseparations.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to these vibrations. For this compound, key expected absorption bands would include:

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine (NH₂).

C-H stretching: Just below 3000 cm⁻¹ for the sp³ hybridized carbons of the ethyl and ethanamine groups.

C=N stretching: Around 1640-1660 cm⁻¹ for the carbon-nitrogen double bond within the oxadiazole ring. mdpi.com

N-O stretching: Characteristic bands for the oxadiazole ring.

C-O stretching: Also associated with the heterocyclic ring structure.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser source. While many vibrations are active in both IR and Raman, their intensities can differ significantly. Symmetrical, non-polar bonds often produce strong Raman signals, while polar bonds give strong IR absorptions. For this compound, the C=N and C-C backbone vibrations would be expected to show distinct Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.goviastate.edu

Table 3: Key Vibrational Modes and Expected Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300-3400 (medium) | Weak |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850-2960 (strong) | Strong |

| Oxadiazole | C=N Stretch | 1640-1660 (medium) | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique requires a single, high-quality crystal of the compound. The crystal diffracts a beam of X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed 3D model of the molecule, providing exact bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure would:

Unequivocally confirm the molecular connectivity and constitution.

Reveal the planarity of the 1,2,4-oxadiazole ring.

Determine the preferred conformation of the ethyl and ethanamine side chains in the solid state.

Provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. mdpi.com

While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. The sample is passed through a column with a non-polar stationary phase, and a polar mobile phase is used for elution. Purity is assessed by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. HPLC can also be used on a preparative scale to isolate the pure compound from reaction mixtures. researchgate.net

Gas Chromatography (GC): GC is suitable for separating and analyzing volatile compounds. chromedia.org Given the amine functional group, derivatization may sometimes be necessary to improve the compound's thermal stability and chromatographic behavior. GC separates components based on their boiling points and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for identification of the main component and any impurities. researchgate.net

Both HPLC and GC are quantitative methods used to determine the purity level of the final product, often expressed as a percentage (e.g., >98% purity).

Table 4: Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water mixture | UV, Diode Array (DAD), MS | Purity assessment, preparative isolation |

Emerging Research Applications and Future Directions for 1 3 Ethyl 1,2,4 Oxadiazol 5 Yl Ethanamine in Chemical Biology

Development as Chemical Probes for Elucidating Biological Pathways

The structural characteristics of the 1,2,4-oxadiazole (B8745197) ring system make it a suitable core for the design of chemical probes. These tools are crucial for labeling and visualizing biological molecules and pathways. For instance, fluorescent probes incorporating different heterocyclic systems are developed to react with specific amino acid residues, like cysteine or lysine, enabling the study of protein function and interactions. researchgate.net

The amine group in 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine provides a reactive handle for conjugation with fluorophores or other reporter tags. This functionalization could enable its use in:

Target Identification: A tagged version of the molecule could be used to identify its binding partners within a cell, helping to elucidate its mechanism of action.

Enzyme Activity Assays: Modified versions could act as substrates for specific enzymes, releasing a fluorescent signal upon cleavage, thereby allowing for the quantification of enzyme activity.

Cellular Imaging: Fluorescently labeled this compound could be used to track its localization and movement within living cells, providing insights into its biological transport and sites of action.

The development of probes based on this scaffold could be guided by the principles used for other bioactive probes, where a reactive moiety allows for covalent labeling of target biomolecules. researchgate.net

Scaffold for Novel Chemical Entity (NCE) Discovery in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere of amide and ester groups. chim.itlifechemicals.com This means it can mimic the shape and electronic properties of these common biological linkages while being less susceptible to enzymatic degradation, a desirable feature for drug candidates. chim.it The 1,2,4-oxadiazole nucleus is present in several compounds that have entered clinical development and exhibits a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.gov

The structure of this compound, featuring an ethyl group at the 3-position and an ethanamine group at the 5-position, offers multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize its interaction with a biological target. The primary amine group, in particular, is a key functional group for forming interactions with biological macromolecules.

Table 1: Potential Modifications of this compound for NCE Discovery

| Position | Original Group | Potential Modifications | Rationale for Modification |

| Ethyl Group (Position 3) | -CH₂CH₃ | Varying alkyl chains, cyclic groups, aromatic rings | Explore steric and hydrophobic interactions in the binding pocket. |

| Ethanamine (Position 5) | -CH(CH₃)NH₂ | Acylation, alkylation, arylation of the amine; replacement with other functional groups | Modulate hydrogen bonding capacity, polarity, and basicity; introduce new interaction points. |

| Oxadiazole Ring | 1,2,4-Oxadiazole | Isomeric oxadiazoles (B1248032) (e.g., 1,3,4-oxadiazole), thiadiazoles | Fine-tune electronic properties, metabolic stability, and bioisosteric replacement. mdpi.com |

Applications in Materials Science and Industrial Chemistry

Beyond biological applications, the 1,2,4-oxadiazole heterocycle has found utility in materials science. lifechemicals.com Its rigid, aromatic nature and electronic properties make it a valuable building block for functional materials. While research has more frequently focused on the 1,3,4-oxadiazole (B1194373) isomer for its electron-transporting capabilities in polymer light-emitting diodes (PLEDs), the 1,2,4-isomer also holds promise. nih.govacs.org

Potential applications for materials derived from or incorporating the this compound scaffold include:

Polymer Chemistry: The amine functionality allows it to be incorporated as a monomer in the synthesis of novel polymers. These polymers could exhibit unique thermal stability or optical properties conferred by the oxadiazole ring. Microwave-assisted synthesis using polymer-supported reagents has been shown to be an efficient method for creating 1,2,4-oxadiazole derivatives, suggesting feasibility for polymerization processes. acs.org

Electro-optical Materials: The electronic nature of the oxadiazole ring suggests potential for use in materials with applications in electronics and optics. For example, 1,2,4-oxadiazole derivatives have been investigated as components of liquid crystals. lifechemicals.com

Scintillating Materials: Certain oxadiazole compounds are known to be efficient scintillators, materials that emit light upon exposure to ionizing radiation. nih.gov This property is valuable for applications in radiation detection and medical imaging.

Agricultural Chemistry Applications

The 1,2,4-oxadiazole moiety is a key feature in a number of compounds developed for crop protection. researchgate.netmdpi.com Derivatives of this heterocycle have demonstrated potent activity across several classes of pesticides. researchgate.net

Herbicidal Activity: Certain 1,2,4-oxadiazole derivatives have been reported to possess herbicidal properties. researchgate.netmdpi.com

Insecticidal Activity: The 1,2,4-oxadiazole ring is present in commercial insecticides and other compounds screened for insecticidal effects. mdpi.comresearchgate.net For example, Tioxazafen is a nematicide containing the 1,2,4-oxadiazole structure. researchgate.net

Fungicidal Activity: Numerous studies have highlighted the antifungal activity of 1,2,4-oxadiazole derivatives against a range of plant pathogens. lifechemicals.commdpi.comnih.gov Some compounds have shown efficacy comparable to or better than commercial fungicides against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.comnih.gov The mechanism of action for some of these antifungal compounds is believed to involve the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov

The specific compound this compound could be a starting point for developing new agricultural agents by modifying its structure to enhance potency and selectivity against specific pests or weeds.

Table 2: Reported Agricultural Bioactivities of 1,2,4-Oxadiazole Derivatives

| Activity Type | Target Organism Example | Reference |

| Fungicidal | Sclerotinia sclerotiorum, Rhizoctonia solani | mdpi.comnih.gov |

| Insecticidal | Various pest insects, nematodes | mdpi.comresearchgate.net |

| Herbicidal | General herbicidal activity reported | researchgate.netmdpi.com |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Identification and Optimization

Modern drug and pesticide discovery heavily relies on high-throughput screening (HTS) of large chemical libraries to identify "hits"—compounds that show activity against a specific biological target. The 1,2,4-oxadiazole scaffold is well-suited for the construction of such libraries due to the availability of efficient and reliable synthetic methods. nih.gov

The synthesis of this compound and its analogs can be readily adapted for combinatorial chemistry approaches. By systematically varying the substituents at the 3- and 5-positions of the oxadiazole ring, a diverse library of related compounds can be generated.

This library can then be subjected to HTS against a panel of biological targets, such as enzymes, receptors, or whole organisms. nih.gov For example, a library of oxadiazole compounds was recently screened against the STAT3 protein, a target in cancer therapy, leading to the identification of promising lead compounds. researcher.lifenih.gov Computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can be used in conjunction with HTS to predict the activity of virtual compounds, prioritize synthesis, and optimize the lead structures. mdpi.commdpi.com The integration of these techniques accelerates the discovery process, from initial hit identification to the development of optimized lead candidates.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine?

The synthesis typically involves a multi-step reaction starting with precursor nitriles and hydroxylamine under acidic conditions. Key parameters include:

Q. Example Reaction Setup :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl nitrile, NH₂OH·HCl | Reflux in EtOH, 24h | 65–70 |

| 2 | Cyclization with H₂SO₄ | 80°C, 6h | 80–85 |

Q. How can researchers confirm the structural integrity of this compound?

Methodological validation requires:

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values reported in the 10–50 µM range for oxadiazole analogs) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for oxadiazole derivatives?

Discrepancies often arise from:

Q. Case Study :

| Compound | Reported IC₅₀ (µM) | Source | Resolution Strategy |

|---|---|---|---|

| Analog A | 12.5 ± 1.2 | Re-synthesized and validated via LC-MS | |

| Analog B | 45.0 ± 3.1 | Adjusted assay pH to 7.4 |

Q. What strategies improve yield in multi-step syntheses of this compound?

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking Studies : Target the ATP-binding pocket of kinases (e.g., EGFR) using AutoDock Vina .

- QSAR Models : Correlate logP values (<2.5) with improved blood-brain barrier penetration .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

- Rodent Studies : Intravenous/oral dosing in Sprague-Dawley rats (plasma t₁/₂ = 2–4h for oxadiazoles) .

- Metabolite Identification : LC-HRMS to detect N-acetylated or glucuronidated metabolites .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.